REACTION_CXSMILES
|
ClCCl.[NH2:4][C:5]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(=O)([O-])O.[Na+].[I:20](Cl)(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1>CO>[NH2:4][C:5]1[CH:13]=[C:12]([F:14])[C:11]([I:20])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3,4.5.6|
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Name
|
|
Quantity
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700 mL
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Type
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reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
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33.35 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)F
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Name
|
|
Quantity
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110 g
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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320 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
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Quantity
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82.5 g
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Type
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reactant
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Smiles
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I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
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Type
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CUSTOM
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Details
|
to stir for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
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to remove the insolubles
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Type
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WASH
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Details
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The remaining solid residue was washed with 200 ml of dichloromethane
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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DISSOLUTION
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Details
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redissolved in a one to one mixture of ethyl acetate (1 litre)
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Type
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ADDITION
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Details
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a 0.2 N solution of sodium hydroxide (1 litre), added to a 2 litre separatory funnel
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Type
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EXTRACTION
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Details
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extracted
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Type
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WASH
|
Details
|
The organic layer was washed with an additional 200 ml of water
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Type
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FILTRATION
|
Details
|
The resulting precipitate was collected by suction filtration
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |